Potency Comparison: Pralnacasan Ki for Caspase-1 vs. Belnacasan (VX-765)
Pralnacasan demonstrates potent inhibition of caspase-1 with a Ki of 1.4 nM [1]. In direct comparison, the closely related Vertex compound Belnacasan (VX-765) exhibits a Ki of 0.8 nM against the same target in cell-free assays [2]. The 1.75-fold difference in potency indicates that while both compounds are potent caspase-1 inhibitors, Belnacasan possesses slightly higher affinity for the isolated enzyme under these specific assay conditions. This quantitative difference is critical when selecting the appropriate tool compound for studies requiring precise titration of caspase-1 inhibition.
| Evidence Dimension | Inhibition constant (Ki) for caspase-1 |
|---|---|
| Target Compound Data | Ki = 1.4 nM |
| Comparator Or Baseline | Belnacasan (VX-765): Ki = 0.8 nM |
| Quantified Difference | 1.75-fold higher potency for Belnacasan |
| Conditions | Cell-free enzyme assay |
Why This Matters
This quantitative difference in Ki values directly informs dose-response calculations and the selection of appropriate concentrations for achieving comparable levels of target engagement in comparative studies.
- [1] Rudolphi K, et al. Pralnacasan, an inhibitor of interleukin-1beta converting enzyme, reduces joint damage in two murine models of osteoarthritis. Osteoarthritis Cartilage. 2003 Oct;11(10):738-46. View Source
- [2] Wannamaker W, et al. J Pharmacol Exp Ther. 2007 May;321(2):509-16. View Source
